

Application Notes and Protocols for TAMRA-PEG3-NH2 in Fluorescence Microscopy

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Compound of Interest

Compound Name: Tamra-peg3-NH2

Cat. No.: B12370807

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Introduction

TAMRA-PEG3-NH2 is a fluorescent labeling reagent featuring a bright and photostable tetramethylrhodamine (TAMRA) fluorophore.[1][2] This molecule is engineered with a three-unit polyethylene glycol (PEG) spacer, which enhances its water solubility and provides a flexible linker to minimize steric hindrance when conjugated to biomolecules.[1][3] The terminal primary amine (-NH2) group allows for versatile conjugation to a variety of molecules, making it a valuable tool for fluorescence microscopy, flow cytometry, and other fluorescence-based detection methods.[4] Its primary application lies in the covalent labeling of biomolecules to visualize their localization and dynamics within cells.

Physicochemical and Spectroscopic Properties

The properties of the TAMRA fluorophore are largely retained in the **TAMRA-PEG3-NH2** conjugate. These characteristics are ideal for use with standard fluorescence detection systems.

Property	Value	Reference(s)
Molecular Formula	C33H40N4O7	
Molecular Weight	604.7 g/mol	
Appearance	Dark red to brown solid	
Solubility	Soluble in DMSO, DMF, and Methanol	
Excitation Maximum (λ_{ex})	~546 - 555 nm	
Emission Maximum (λ_{em})	~565 - 581 nm	
Extinction Coefficient (ϵ)	~80,000 - 92,000 cm ⁻¹ M ⁻¹	
Purity	Typically ≥ 90-95% (HPLC)	

Applications in Fluorescence Microscopy

TAMRA-PEG3-NH2 is a versatile tool for a range of fluorescence microscopy applications, including:

- **Immunofluorescence:** Labeling primary or secondary antibodies to visualize the distribution of specific proteins within fixed and permeabilized cells.
- **Live-Cell Imaging:** Tracking the movement and localization of labeled proteins or other molecules in real-time.
- **Förster Resonance Energy Transfer (FRET):** TAMRA can be used as a FRET acceptor when paired with a suitable donor fluorophore to study molecular interactions.
- **Labeling of Biomolecules:** Its amine-reactive nature allows for the labeling of various molecules for visualization, including proteins, peptides, and oligonucleotides.

Experimental Protocols

Protocol 1: Labeling of Proteins with TAMRA-PEG3-NH2

This protocol describes a general method for labeling proteins with primary amines using **TAMRA-PEG3-NH2** after its conversion to an NHS ester.

Materials:

- **TAMRA-PEG3-NH2**
- Target protein in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
- Anhydrous DMSO or DMF
- EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS
- Activation Buffer: 0.1 M MES, pH 5.0-6.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Desalting column or dialysis equipment for purification

Procedure:

- Reagent Preparation:
 - Prepare a 10 mM stock solution of **TAMRA-PEG3-NH2** in anhydrous DMSO or DMF.
 - Immediately before use, prepare stock solutions of EDC and NHS in the Activation Buffer.
- Activation of **TAMRA-PEG3-NH2**:
 - In a microcentrifuge tube, mix **TAMRA-PEG3-NH2** with a 1.5-fold molar excess of both EDC and Sulfo-NHS in the Activation Buffer.
 - Incubate the reaction for 15-30 minutes at room temperature in the dark to form the NHS-activated ester.
- Conjugation to Protein:

- Add the activated TAMRA-PEG3-NHS ester solution to the protein solution. A 10-20 fold molar excess of the dye over the protein is a common starting point, but this should be optimized.
- Incubate the reaction for 1-2 hours at room temperature, protected from light.
- Quenching and Purification:
 - Add the Quenching Buffer to stop the reaction.
 - Purify the labeled protein using a desalting column or dialysis to remove excess, unreacted dye.

Protocol 2: Immunofluorescence Staining of Fixed Cells

This protocol outlines the use of a TAMRA-labeled antibody for staining fixed cells.

Materials:

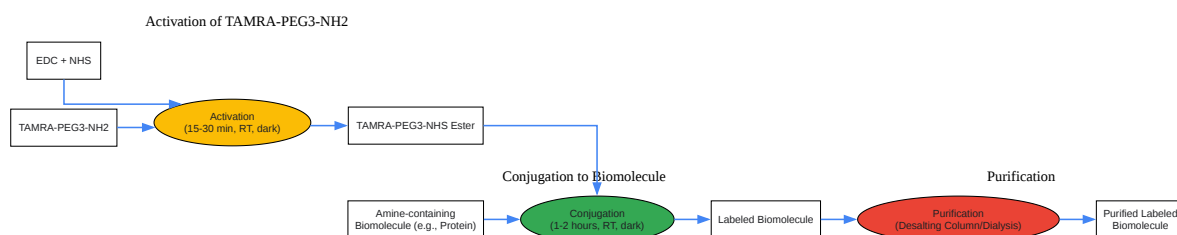
- Cells grown on coverslips
- Phosphate-Buffered Saline (PBS)
- Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer: 0.1% Triton X-100 in PBS
- Blocking Buffer: 1% BSA in PBS
- TAMRA-labeled primary or secondary antibody
- DAPI or Hoechst for nuclear counterstaining
- Mounting medium

Procedure:

- Cell Fixation:

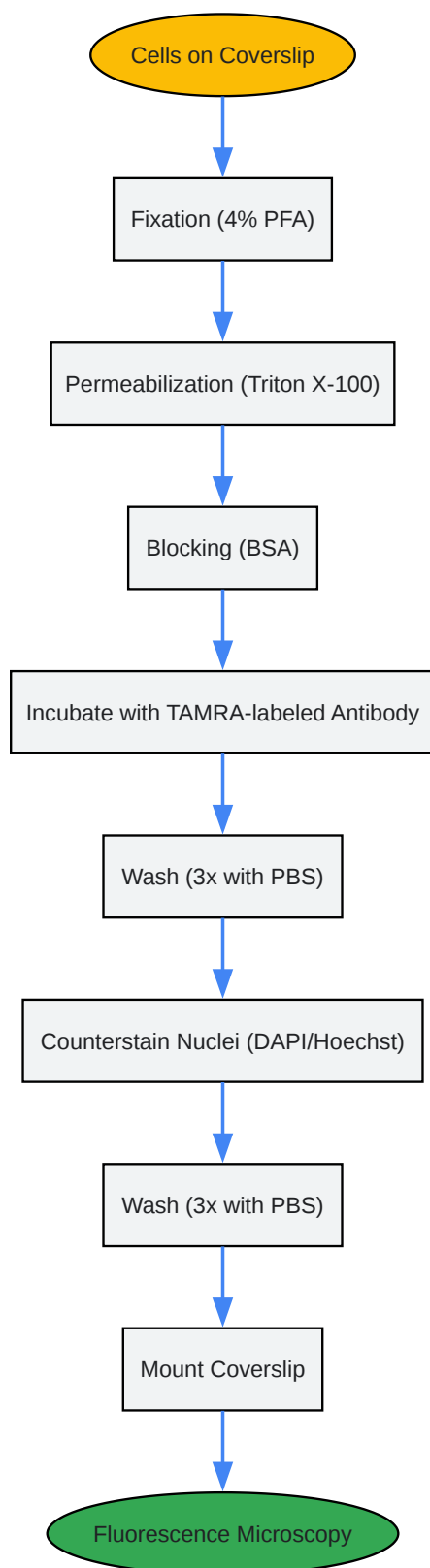
- Wash cells twice with PBS.
- Fix cells with 4% PFA for 15 minutes at room temperature.
- Wash three times with PBS.
- Permeabilization:
 - Incubate cells with Permeabilization Buffer for 10 minutes.
 - Wash three times with PBS.
- Blocking:
 - Incubate cells with Blocking Buffer for 30-60 minutes to reduce non-specific binding.
- Antibody Staining:
 - Dilute the TAMRA-labeled antibody in Blocking Buffer.
 - Incubate cells with the antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
 - Wash three times with PBS.
- Counterstaining and Mounting:
 - Incubate cells with DAPI or Hoechst for 5 minutes to stain the nuclei.
 - Wash three times with PBS.
 - Mount the coverslip on a microscope slide with mounting medium.
- Imaging:
 - Image the cells using a fluorescence microscope with appropriate filter sets for TAMRA and the nuclear stain.

Visualizations



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Caption: Workflow for labeling biomolecules with **TAMRA-PEG3-NH2**.



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Caption: Workflow for immunofluorescence staining.

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